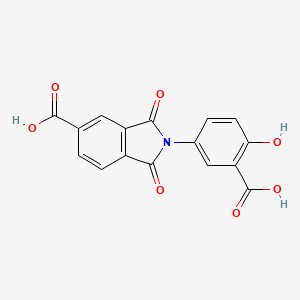
N,N'-dibenzylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibenzylpyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, coordination chemistry, and material science. This compound features a pyridine ring substituted with two benzyl groups and two carboxamide groups at the 2 and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N,N’-dibenzylpyridine-2,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-dibenzylpyridine-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N,N’-dibenzylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-dibenzylpyridine-2,6-dicarboxamide: Similar structure but with carboxamide groups at the 2 and 6 positions.
N,N’-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features pyridine groups instead of benzyl groups.
Uniqueness
N,N’-dibenzylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-N,5-N-dibenzylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-13-16-7-3-1-4-8-16)18-11-12-19(22-15-18)21(26)24-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHIXOPTFDWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
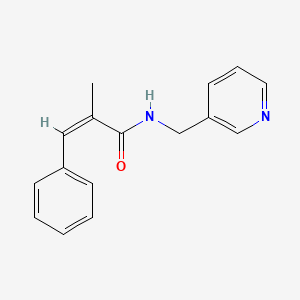
![1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5851662.png)
![2-(METHYLSULFANYL)-4-(1-PYRROLIDINYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B5851670.png)
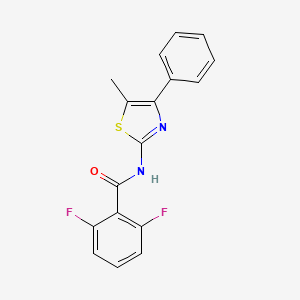
![2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5851688.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5851694.png)
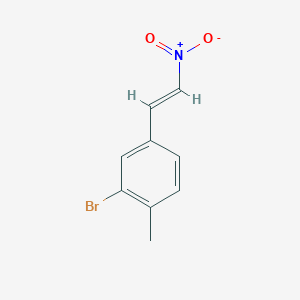
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
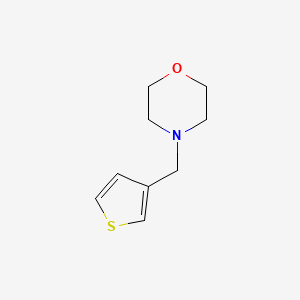
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
